Cas no 1213589-21-9 ((2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol)

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a bromo- and chloro-substituted phenyl group. This compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of enantioselective drugs due to its stereospecific (R)-configuration. The presence of both amino and hydroxyl functional groups enhances its utility in asymmetric catalysis and as a building block for complex bioactive molecules. Its halogenated aromatic ring offers reactivity for further functionalization, making it adaptable for cross-coupling or nucleophilic substitution reactions. High purity and well-defined stereochemistry ensure consistent performance in research and industrial applications, supporting advancements in medicinal chemistry and fine chemical synthesis.
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol structure
1213589-21-9 structure
商品名:(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
CAS番号:1213589-21-9
MF:C8H9BrClNO
メガワット:250.52016043663
CID:5592647
PubChem ID:66515487

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2R)-2-AMINO-2-(5-BROMO-2-CHLOROPHENYL)ETHAN-1-OL
    • Benzeneethanol, β-amino-5-bromo-2-chloro-, (βR)-
    • (r)-2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
    • Y14077
    • AKOS015930008
    • EN300-1914110
    • CS-0352994
    • 1213589-21-9
    • (2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
    • インチ: 1S/C8H9BrClNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1
    • InChIKey: UNPVIFJKIFEUKM-QMMMGPOBSA-N
    • ほほえんだ: C(O)[C@H](N)C1=CC(Br)=CC=C1Cl

計算された属性

  • せいみつぶんしりょう: 248.95560g/mol
  • どういたいしつりょう: 248.95560g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

  • 密度みつど: 1.644±0.06 g/cm3(Predicted)
  • ふってん: 372.5±37.0 °C(Predicted)
  • 酸性度係数(pKa): 12.24±0.10(Predicted)

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1914110-2.5g
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
1213589-21-9
2.5g
$3025.0 2023-09-17
Enamine
EN300-1914110-0.25g
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
1213589-21-9
0.25g
$1420.0 2023-09-17
Enamine
EN300-1914110-0.1g
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
1213589-21-9
0.1g
$1357.0 2023-09-17
Enamine
EN300-1914110-1g
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
1213589-21-9
1g
$1543.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423664-250mg
(r)-2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
1213589-21-9 98%
250mg
¥38340.00 2024-08-09
Enamine
EN300-1914110-10.0g
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
1213589-21-9
10g
$6635.0 2023-06-02
Enamine
EN300-1914110-0.5g
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
1213589-21-9
0.5g
$1482.0 2023-09-17
Enamine
EN300-1914110-1.0g
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
1213589-21-9
1g
$1543.0 2023-06-02
Enamine
EN300-1914110-10g
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
1213589-21-9
10g
$6635.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423664-500mg
(r)-2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
1213589-21-9 98%
500mg
¥40014.00 2024-08-09

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol 関連文献

(2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-olに関する追加情報

Compound CAS No. 1213589-21-9: (2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol

The compound (2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol (CAS No. 1213589-21-9) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its chiral center at the second carbon atom, which imparts unique stereochemical properties. The presence of amino and hydroxyl groups, along with bromine and chlorine substituents on the aromatic ring, makes this molecule a versatile building block for various chemical transformations.

Recent studies have highlighted the importance of (2R)-configuration in determining the biological activity of this compound. Researchers have demonstrated that the stereochemistry at the chiral center plays a critical role in molecular recognition and pharmacokinetic properties. For instance, a study published in *Journal of Medicinal Chemistry* explored the enantioselective synthesis of this compound and its derivatives, emphasizing their potential as lead compounds in drug discovery.

The synthesis of (2R)-amino alcohol derivatives has been optimized using asymmetric catalysis techniques, which has significantly improved the yield and enantiomeric excess of the product. This advancement has enabled chemists to explore the compound's applications in asymmetric synthesis, particularly in constructing complex natural product frameworks. For example, a research team at the University of California utilized this compound as a key intermediate in the total synthesis of a bioactive alkaloid, showcasing its utility in natural product synthesis.

In terms of biological activity, (5-bromo-2-chlorophenyl) substituent has been shown to enhance the compound's ability to interact with specific protein targets. A recent study conducted at Harvard University revealed that this compound exhibits moderate inhibitory activity against a panel of kinases, suggesting its potential as a lead molecule for anti-cancer drug development. Furthermore, its hydroxyl group facilitates hydrogen bonding interactions, which are crucial for binding to biological macromolecules.

The versatility of (ethan-1-ol) moiety in this compound allows for further functionalization through various chemical reactions. For instance, oxidation of the primary alcohol to an aldehyde or ketone can expand its application scope in organic synthesis. Additionally, the amino group can be employed for peptide coupling or other amide bond-forming reactions, making this compound a valuable reagent in combinatorial chemistry.

From an environmental perspective, researchers have also investigated the biodegradation pathways of (chlorophenyl)ethanamine derivatives, aiming to assess their ecological impact. Studies indicate that under specific microbial conditions, these compounds can undergo aerobic degradation, reducing their persistence in aquatic environments. This information is crucial for developing sustainable synthetic strategies and minimizing environmental risks associated with chemical manufacturing.

In conclusion, CAS No. 1213589-21-9, or (2R)-amino alcohol derivative, represents a promising platform for advancing both academic research and industrial applications. Its unique structural features and stereochemical properties make it an invaluable tool in drug discovery and organic synthesis. As ongoing research continues to uncover new insights into its biological activity and synthetic potential, this compound is poised to play a pivotal role in shaping future advancements in chemical science.

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